N-[(4-methoxy-6-methylpyrimidin-2-yl)carbamoyl]-4-(trifluoromethyl)benzamide
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Overview
Description
3-(4-Methoxy-6-methylpyrimidin-2-yl)-1-[4-(trifluoromethyl)benzoyl]urea is a complex organic compound that features a pyrimidine ring substituted with methoxy and methyl groups, and a benzoyl urea moiety with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxy-6-methylpyrimidin-2-yl)-1-[4-(trifluoromethyl)benzoyl]urea typically involves multi-step organic reactions. One common route includes:
Formation of the pyrimidine ring: Starting with a suitable precursor such as 4-methoxy-6-methylpyrimidine, the ring is constructed through cyclization reactions.
Introduction of the benzoyl urea moiety: This step involves the reaction of the pyrimidine derivative with 4-(trifluoromethyl)benzoyl isocyanate under controlled conditions to form the desired urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the pyrimidine ring.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
3-(4-Methoxy-6-methylpyrimidin-2-yl)-1-[4-(trifluoromethyl)benzoyl]urea has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Investigation of its biological activity, including potential antimicrobial or anticancer properties.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the urea moiety can form hydrogen bonds with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: Shares the pyrimidine core but lacks the benzoyl urea moiety.
4-(6-Methoxy-3-pyridinyl)-6-methyl-2-pyrimidinamine: Similar pyrimidine structure with different substituents.
Uniqueness
3-(4-Methoxy-6-methylpyrimidin-2-yl)-1-[4-(trifluoromethyl)benzoyl]urea is unique due to the combination of the trifluoromethyl benzoyl urea moiety and the substituted pyrimidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H13F3N4O3 |
---|---|
Molecular Weight |
354.28 g/mol |
IUPAC Name |
N-[(4-methoxy-6-methylpyrimidin-2-yl)carbamoyl]-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C15H13F3N4O3/c1-8-7-11(25-2)20-13(19-8)22-14(24)21-12(23)9-3-5-10(6-4-9)15(16,17)18/h3-7H,1-2H3,(H2,19,20,21,22,23,24) |
InChI Key |
JGOXLUAYVXRESI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)NC(=O)C2=CC=C(C=C2)C(F)(F)F)OC |
Origin of Product |
United States |
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